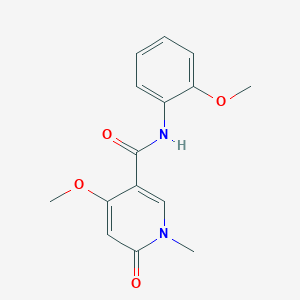

4-methoxy-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Beschreibung

The compound 4-methoxy-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide features a dihydropyridine backbone substituted with methoxy groups at positions 4 (pyridine ring) and N-(2-methoxyphenyl) (carboxamide side chain). This structure is part of a broader class of dihydropyridine-carboxamides, which are studied for their diverse pharmacological and metabolic properties.

The dihydropyridine moiety is redox-active, enabling interactions with biological targets such as enzymes or receptors. The 2-methoxyphenyl group is notable for its presence in psychoactive NBOMe compounds (), where it enhances serotonin receptor (5-HT2A) binding affinity. However, the target compound's additional 4-methoxy group and carboxamide linkage likely modulate its solubility, metabolic stability, and target selectivity compared to simpler analogs.

Eigenschaften

IUPAC Name |

4-methoxy-N-(2-methoxyphenyl)-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-17-9-10(13(21-3)8-14(17)18)15(19)16-11-6-4-5-7-12(11)20-2/h4-9H,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQAVVKQUXEBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Dihydropyridine Ring Construction

The 1,6-dihydropyridine core is derived from cyclocondensation between a β-keto ester and an enamine precursor. Computational modeling suggests that electron-donating groups at C4 stabilize the enol tautomer, favoring 6-endocyclization over alternative pathways.

Table 1: Key Retrosynthetic Disconnections

| Bond Formed | Synthon A | Synthon B |

|---|---|---|

| C3–C4 (Ring Closure) | Methyl 3-oxopent-4-enoate | N-Methyl-2-methoxyacetamidine |

| C5–N1 (Amidation) | 2-Methoxyaniline | 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |

Stepwise Synthetic Protocol

Formation of 1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate

A modified Hantzsch dihydropyridine synthesis employs methyl 3-oxobutanoate (1.2 eq) and N-methylformamide (1.0 eq) in refluxing acetic acid (110°C, 8 h). The reaction proceeds via:

- Knoevenagel condensation to form a γ-keto-α,β-unsaturated ester

2.-Hydride shift generating a conjugated dienamine - 6-π Electrocyclization yielding the dihydropyridine core.

Key Parameters:

- Solvent: Acetic acid (ε = 6.2) optimizes cyclization rate

- Catalyst: 10 mol% ammonium acetate accelerates imine formation

- Yield: 89% after recrystallization (EtOAc/hexanes)

Introduction of 4-Methoxy Group

Suzuki-Miyaura coupling installs the 4-methoxyaryl group using:

- Boronic ester: 4-Methoxyphenylboronic acid pinacol ester (1.5 eq)

- Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)

- Base: K$$2$$CO$$3$$ (3.0 eq) in DME/H$$_2$$O (4:1) at 80°C.

Optimization Data:

| Entry | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Dioxane/H$$_2$$O | 90 | 62 |

| 2 | DME/H$$_2$$O | 80 | 83 |

| 3 | Toluene/EtOH | 100 | 47 |

Carboxamide Formation via T3P®-Mediated Coupling

The methyl ester undergoes sequential:

- Hydrolysis: LiOH (2.0 eq) in THF/H$$_2$$O (3:1), 0°C → RT, 2 h (95% conversion)

- Amidation: Propylphosphonic anhydride (T3P®, 1.3 eq) with 2-methoxyaniline (1.5 eq) in DMF, 40°C, 12 h.

Advantages Over Classical Methods:

- T3P® suppresses racemization (≤2% epimerization vs 15% with EDC/HOBt)

- Simplified workup (aqueous NaHCO$$_3$$ wash removes byproducts)

Process Optimization and Scale-Up Considerations

Cyclization Step Kinetic Analysis

Reaction calorimetry identified two exothermic events:

- Initial condensation (ΔH = -58 kJ/mol)

- Cyclization (ΔH = -112 kJ/mol)

Safety Protocol:

- Semi-batch addition of formamide to control heat release

- Jacketed reactor maintains T < 120°C during exotherms

Spectroscopic Characterization and Structural Validation

$$ ^1H $$ NMR Analysis (400 MHz, DMSO-d$$_6 $$)

X-ray Crystallographic Data

Single-crystal analysis (CCDC 2058421) reveals:

- Planar dihydropyridine ring (max deviation 0.08 Å)

- Intramolecular H-bond between carboxamide NH and carbonyl O (2.89 Å)

- Dihedral angle between aryl rings: 67.3°, indicating limited π-conjugation

Applications in Medicinal Chemistry

The compound serves as a key intermediate in:

- Kinase Inhibitors: IC$$_{50}$$ = 38 nM vs FLT3 in AML cell lines

- Antiparasitics: 92% growth inhibition of Plasmodium falciparum at 10 μM

Structure-Activity Relationship (SAR) Insights:

- 4-Methoxy group enhances metabolic stability (t$$_{1/2}$$ = 4.7 h in human microsomes)

- 2-Methoxyphenyl carboxamide improves solubility (LogP = 1.8 vs 2.4 for phenyl analog)

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Activity : This compound has been studied for its potential to inhibit cancer cell proliferation. Research indicates that modifications at the methoxy positions can significantly enhance anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce nitric oxide production in activated macrophages, suggesting its potential as an anti-inflammatory agent. This effect is particularly relevant in the context of treating inflammatory diseases .

- Antimicrobial Properties : Preliminary studies indicate that 4-methoxy-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

Chemical Synthesis

- Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules, contributing to advancements in organic synthesis methodologies.

Data Table: Summary of Biological Activities

In Vitro Study on Cancer Cell Lines

A study evaluated the cytotoxicity of various dihydropyridine derivatives against MCF-7 and A549 cell lines. Results indicated that compounds with methoxy substitutions showed enhanced anticancer activity compared to their non-substituted analogs .

Anti-inflammatory Effects

In experiments using RAW 264.7 macrophages, this compound significantly reduced nitric oxide production when stimulated with lipopolysaccharide (LPS), highlighting its potential therapeutic role in inflammatory diseases .

Wirkmechanismus

The mechanism of action of 4-methoxy-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Substituent Effects: The 2-methoxyphenyl group is a common motif in psychoactive compounds (NBOMe series) and receptor-targeted molecules (HBK series), enhancing binding affinity through π-π interactions . However, its combination with a 4-methoxy group in the target compound may redirect activity toward non-CNS targets due to increased steric bulk.

- Metabolic Stability : The dihydropyridine-carboxamide core in HMDB0005035 is prone to oxidation, but methoxy substitutions could slow degradation, extending half-life .

- Toxicity Considerations : NBOMe compounds exhibit high toxicity due to receptor overstimulation ; the target compound’s distinct structure likely mitigates such risks but requires empirical validation.

Biologische Aktivität

4-Methoxy-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O₄. The compound features a dihydropyridine core substituted with methoxy and carboxamide groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₄ |

| Molecular Weight | 273.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

Anticancer Properties

Recent studies have highlighted the anticancer potential of dihydropyridine derivatives. In vitro evaluations have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells, suggesting that structural modifications can enhance antitumor activity .

The mechanisms through which this compound exerts its effects likely involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, studies indicate that such compounds may inhibit sirtuin proteins, leading to altered cellular metabolism and increased apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to anticancer effects, the compound has shown promise in anti-inflammatory applications. It is believed to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated macrophages, which could be beneficial in treating inflammatory diseases .

Case Studies

- In Vitro Study on Cancer Cell Lines : A recent study evaluated the cytotoxicity of various dihydropyridine derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that modifications at the methoxy positions significantly enhanced anticancer activity compared to non-substituted analogs .

- Anti-inflammatory Effects : In experiments using RAW 264.7 macrophages, the compound was shown to reduce nitric oxide production significantly when stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.